molecular formula C15H13FN2O2 B2517335 N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide CAS No. 2361657-09-0

N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide

Cat. No. B2517335
M. Wt: 272.279
InChI Key: XKTKJHWLEUUCOA-UHFFFAOYSA-N
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Description

N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has potential applications in various scientific research fields. In medicinal chemistry, it can be used as a lead compound for the development of new drugs. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In biochemistry, it can be used as a tool compound for the study of enzyme inhibition. It has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Mechanism Of Action

The mechanism of action of N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide is not fully understood. However, it has been reported to exhibit its anti-cancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been reported to induce apoptosis by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the initiation and execution of apoptosis.

Biochemical And Physiological Effects

N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide has been reported to exhibit biochemical and physiological effects. In biochemistry, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In physiology, it has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide in lab experiments include its potential applications in medicinal chemistry, drug discovery, and biochemistry. It can be used as a lead compound for the development of new drugs and as a tool compound for the study of enzyme inhibition. The limitations of using N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide in lab experiments include its limited availability and high cost.

Future Directions

There are several future directions for the study of N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide. One future direction is the development of new drugs based on its chemical structure. Another future direction is the study of its mechanism of action in more detail. Additionally, the study of its potential applications in other scientific research fields, such as neuroscience and immunology, could be explored. Finally, the optimization of its synthesis method could lead to increased availability and reduced cost.

Synthesis Methods

The synthesis of N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate in the presence of a base to form 3-(3-fluorobenzyl)-4-hydroxy-6-methyl-2H-pyran-2-one. The second step involves the reaction of the intermediate product with prop-2-yn-1-amine in the presence of a catalyst to form N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide.

properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-2-14(19)17-13-6-7-15(20)18(10-13)9-11-4-3-5-12(16)8-11/h2-8,10H,1,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTKJHWLEUUCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(C(=O)C=C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide

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